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molecular formula C21H28N2O2S B8400829 1-[(Cyclopentyl)methyl]-5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione

1-[(Cyclopentyl)methyl]-5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione

Cat. No. B8400829
M. Wt: 372.5 g/mol
InChI Key: POLUHUAKHYNQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922727

Procedure details

A mixture of 5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione (0.10 g, 0.40 mmol) and cyclopentyl toluenesulfonate (0.1 g, 0.4 mmol) in dimethylformamide (10 ml) were heated at 100° C. for overnight in the presence of sodium bicarbonate (41 mg, 0.48 mmol). After the concentration of dimethylformamide, the desirable product was obtained by the separation of the column chromatography to give a desirable product as a white solid (75 mg).
Name
5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
cyclopentyl toluenesulfonate
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50.3%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:20])[NH:6][C:7](=[O:19])[NH:8][C:9]=1[S:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH3:18])[CH:12]=1)([CH3:3])[CH3:2].C1(C)C(S(O[CH:31]2[CH2:35][CH2:34][CH2:33][CH2:32]2)(=O)=O)=CC=CC=1.[C:37](=O)(O)[O-].[Na+]>CN(C)C=O>[CH:31]1([CH2:37][N:8]2[C:9]([S:10][C:11]3[CH:12]=[C:13]([CH3:18])[CH:14]=[C:15]([CH3:17])[CH:16]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:20])[NH:6][C:7]2=[O:19])[CH2:32][CH2:33][CH2:34][CH2:35]1 |f:2.3|

Inputs

Step One
Name
5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1SC1=CC(=CC(=C1)C)C)=O)=O
Name
cyclopentyl toluenesulfonate
Quantity
0.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OC1CCCC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
41 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CN1C(NC(C(=C1SC1=CC(=CC(=C1)C)C)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 50.3%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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